3-Bromofuran-2-carbonyl chloride
Overview
Description
3-Bromofuran-2-carbonyl chloride is an organic compound with the molecular formula C5H2BrClO2 and a molecular weight of 209.42 g/mol. It is a versatile intermediate used in the synthesis of more complex compounds, particularly in the pharmaceutical and agrochemical industries. This compound is known for its high reactivity due to the presence of both bromine and carbonyl chloride functional groups.
Mechanism of Action
Target of Action
3-Bromofuran-2-carbonyl chloride is a versatile intermediate product used in the synthesis of more complex compounds . It is primarily targeted towards the synthesis of a variety of economically important drugs . The specific targets of this compound can vary depending on the final product being synthesized.
Mode of Action
The mode of action of this compound involves its interaction with other compounds during synthesis. For instance, it has been used as a reagent in the discovery and development of 3-aryl-5-aryl-1,2,4-oxadiazoles, which are used as apoptosis inducers .
Biochemical Pathways
The specific biochemical pathways affected by this compound can vary depending on the final product being synthesized. It is known that the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
Result of Action
The result of the action of this compound is the synthesis of more complex compounds, including a variety of economically important drugs . The specific molecular and cellular effects would depend on the final product being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the yield of 3-bromofuran was found to reach 60% when the amount of quinoline was increased to 2 moles per mole of the dibromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of furan-2-carboxylic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production methods for 3-Bromofuran-2-carbonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form acyl derivatives.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Oxalyl Chloride (COCl)2: Another reagent for the formation of acid chlorides.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Bromofuran-2-carbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Used in the development of biologically active molecules, including potential drug candidates.
Medicine: Plays a role in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.
Industry: Utilized in the production of agrochemicals and polymers.
Comparison with Similar Compounds
3-Bromo-2-furoyl chloride: Similar in structure but with different reactivity and applications.
2-Furancarbonyl chloride: Lacks the bromine atom, leading to different chemical behavior.
Uniqueness: 3-Bromofuran-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer high reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3-bromofuran-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDPJVRZQGTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619018 | |
Record name | 3-Bromofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-57-4 | |
Record name | 3-Bromofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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